molecular formula C7H6F3N3 B1443201 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile CAS No. 1251923-15-5

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile

Cat. No.: B1443201
CAS No.: 1251923-15-5
M. Wt: 189.14 g/mol
InChI Key: WWHCIFNAXSSZJE-UHFFFAOYSA-N
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Description

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile is a chemical compound that features a trifluoroethyl group attached to an imidazole ring, with an acetonitrile group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]acetonitrile
  • 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]acetonitrile
  • 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-3-yl]acetonitrile

Uniqueness

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoroethyl group on the imidazole ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHCIFNAXSSZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CC#N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220554
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-15-5
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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